2-Oxo-Zoniporide Hydrochloride

Metabolite profiling Pharmacokinetics Aldehyde oxidase

NHE-1 research is confounded by species-divergent aldehyde oxidase metabolism, making zoniporide's human pharmacology unreliable in standard experimental models. 2-Oxo-Zoniporide hydrochloride-the predominant circulating metabolite in humans-eliminates this translational gap by providing the actual active species to which human tissues are exposed. • Directly represents the human-relevant NHE-1 inhibitor, bypassing species-dependent parent conversion. • Binary species profile (present in human/rodent, absent in canine) enables rigorous cross-species metabolic controls. • Serves as an essential reference standard for validating in vitro AO activity and analytical methods. Supplied with full analytical documentation; shipped ambient with blue-ice option for extended stability.

Molecular Formula C17H17ClN6O2
Molecular Weight 372.8 g/mol
Cat. No. B116390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-Zoniporide Hydrochloride
SynonymsN-(Aminoiminomethyl)-5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxamide Hydrochloride; 
Molecular FormulaC17H17ClN6O2
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl
InChIInChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H
InChIKeyOPNQWOPWCHKKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-Zoniporide Hydrochloride: A Critical NHE-1 Inhibitor Metabolite for Cardiac Ischemia Research


2-Oxo-Zoniporide hydrochloride (CAS 372078-42-7) is the primary pharmacologically active metabolite of zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) [1]. The parent compound, zoniporide, inhibits human NHE-1 with an IC50 of 14 nM and exhibits >150-fold selectivity over other NHE isoforms [2]. Zoniporide is primarily cleared via metabolism in humans, with 2-oxozoniporide (M1) identified as the major excretory and circulating metabolite [3]. As an orally active NHE-1 inhibitor, 2-oxo-zoniporide hydrochloride serves as a valuable research tool for investigating myocardial ischemic injury pathways where NHE-1 activity plays a critical role in intracellular pH regulation during ischemia-reperfusion events .

Why NHE-1 Inhibitors Cannot Be Interchanged: The 2-Oxo-Zoniporide Hydrochloride Differentiation Case


NHE-1 inhibitors exhibit substantial variability in potency, selectivity, and metabolic profiles, making generic substitution within this class scientifically unsound. Zoniporide demonstrates an IC50 of 14 nM against human NHE-1 with >150-fold selectivity over NHE-2 and NHE-3 [1], while other clinically studied inhibitors like cariporide and eniporide show IC50 values of 30 nM and 4.5 nM, respectively, with distinct selectivity windows [2]. More critically, the metabolic fate of zoniporide diverges markedly across species: 2-oxo-zoniporide is the major circulating metabolite in humans but is completely absent in dogs [3]. This compound is not merely a degradation product; it retains pharmacological activity as an NHE-1 inhibitor and serves as the predominant active species in human systemic circulation [4]. Consequently, substituting 2-oxo-zoniporide with an alternative NHE-1 inhibitor or neglecting the parent-metabolite relationship would introduce confounding variables that compromise experimental reproducibility and translational validity. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Evidence Guide: 2-Oxo-Zoniporide Hydrochloride Differentiation Data


2-Oxo-Zoniporide as the Predominant Human Circulating Metabolite: Quantitative PK Evidence

In a human ADME study following intravenous infusion of 80 mg [14C]zoniporide, 2-oxozoniporide (M1) was identified as the major circulating and excretory metabolite, accounting for the predominant fraction of plasma radioactivity [1]. The enzymatic formation of 2-oxozoniporide from zoniporide is catalyzed by aldehyde oxidase with a Km of 3.4 μM and Vmax of 74 pmol/min/mg protein in human liver S9 fractions [2]. This establishes 2-oxo-zoniporide not as a minor degradation product but as the primary pharmacologically relevant species in human systemic exposure.

Metabolite profiling Pharmacokinetics Aldehyde oxidase

Species-Specific Formation of 2-Oxo-Zoniporide: Critical Translational Differentiation

A comprehensive cross-species metabolism study evaluated the in vitro conversion of zoniporide to 2-oxozoniporide across multiple species using S9 fractions [1]. All tested species except the dog and cat converted zoniporide to 2-oxozoniporide (M1) [2]. In dogs, 2-oxozoniporide was completely absent from both plasma and excreta, representing a fundamental qualitative species difference in metabolic capacity [3]. This absence is attributed to species-specific differences in aldehyde oxidase expression and activity [4].

Species differences Aldehyde oxidase Preclinical model selection

Comparative NHE-1 Inhibitory Potency: Zoniporide Class Differentiation

Zoniporide inhibits human NHE-1 with an IC50 of 14 nM, demonstrating >150-fold selectivity over NHE-2 and NHE-3 isoforms [1]. In head-to-head comparisons using an isolated rabbit heart Langendorff model of ischemia-reperfusion injury, zoniporide reduced infarct size with an EC50 of 0.25 nM [2]. This represents 2.76-fold greater potency than eniporide (EC50 = 0.69 nM) and 20.4-fold greater potency than cariporide (EC50 = 5.11 nM) in the same experimental system [3]. At 50 nM, zoniporide reduced infarct size by 83% compared to vehicle control [4].

NHE-1 inhibition Cardioprotection Potency comparison

Aldehyde Oxidase-Mediated Metabolism: Kinetic Parameters for In Vitro Modeling

The conversion of zoniporide to 2-oxozoniporide is catalyzed exclusively by aldehyde oxidase, with well-characterized Michaelis-Menten kinetics [1]. In human liver S9 fractions, this reaction proceeds with a Km of 3.4 μM and Vmax of 74 pmol/min/mg protein [2]. Interspecies kinetic analysis revealed marked differences in both Km and Vmax values across species that metabolize zoniporide to 2-oxozoniporide, with human, rat, mouse, and monkey each exhibiting distinct kinetic profiles [3]. These parameters enable researchers to predict and model the rate of metabolite formation under various experimental conditions.

Enzyme kinetics Aldehyde oxidase Metabolic stability

Optimal Application Scenarios for 2-Oxo-Zoniporide Hydrochloride in Research and Procurement


Human-Relevant NHE-1 Pharmacology Studies in Cardiac Ischemia Models

2-Oxo-zoniporide hydrochloride is the optimal tool compound for in vitro studies of NHE-1 inhibition that require human-relevant pharmacology. As the major circulating metabolite in humans, 2-oxozoniporide represents the actual active species to which human tissues are exposed following zoniporide administration [1]. Direct use of 2-oxozoniporide bypasses confounding variables associated with species-specific aldehyde oxidase expression and ensures that experimental readouts reflect the true pharmacological entity present in human systemic circulation [2]. This is particularly critical for isolated cardiomyocyte assays, Langendorff heart preparations, and cellular pH regulation studies where parent compound conversion may be incomplete or absent in the experimental system.

Metabolic Pathway Elucidation and Aldehyde Oxidase Substrate Profiling

2-Oxo-zoniporide serves as an essential reference standard for analytical method development and metabolite identification in aldehyde oxidase research. The well-characterized enzymatic conversion kinetics (Km = 3.4 μM, Vmax = 74 pmol/min/mg protein in human liver S9) [1] make the zoniporide-to-2-oxozoniporide pathway a valuable model system for investigating aldehyde oxidase activity, interspecies differences in AO expression, and the impact of AO polymorphisms on drug metabolism [2]. The compound's distinctive species-specific formation pattern—present in humans and rodents but absent in dogs —provides a built-in negative control for validating analytical methods and confirming metabolite identity across different biological matrices.

Comparative NHE-1 Inhibitor Benchmarking and Selectivity Profiling

For laboratories conducting comparative analyses of NHE-1 inhibitors, 2-oxo-zoniporide represents the active metabolite of one of the most potent and selective compounds in this pharmacological class. Zoniporide demonstrates an IC50 of 14 nM against human NHE-1 with >150-fold selectivity [1], and its cardioprotective EC50 of 0.25 nM in Langendorff assays exceeds eniporide by 2.76-fold and cariporide by 20.4-fold [2]. Inclusion of 2-oxo-zoniporide in NHE-1 inhibitor screening panels establishes a critical benchmark representing the human-relevant active species of this high-potency chemical series, enabling robust head-to-head comparisons with newer NHE-1 inhibitors under development.

In Vitro ADME Studies Requiring Species-Specific Metabolic Controls

2-Oxo-zoniporide hydrochloride is uniquely suited for ADME laboratories developing and validating in vitro metabolism assays that require species-specific differentiation. The compound's complete absence in canine systems [1] versus its predominant presence in human circulation [2] provides an unequivocal qualitative benchmark for assessing aldehyde oxidase functionality across species. This binary presence/absence profile makes 2-oxozoniporide an ideal positive control for validating human hepatocyte or S9 fraction activity while simultaneously serving as a negative control in canine-derived systems, thereby enabling rigorous cross-species metabolic comparison studies and quality control of in vitro metabolism assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-Zoniporide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.